molecular formula C11H6Cl2O2 B7877839 (3,4-Dichlorophenyl)(furan-2-yl)methanone

(3,4-Dichlorophenyl)(furan-2-yl)methanone

Cat. No.: B7877839
M. Wt: 241.07 g/mol
InChI Key: LIKKFDGBTBMMGL-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(furan-2-yl)methanone: is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a furan ring through a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)(furan-2-yl)methanone typically involves the reaction of 3,4-dichlorobenzaldehyde with furan-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(3,4-Dichlorophenyl)(furan-2-yl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Substitution reactions at the aromatic ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, nitric acid, and amines.

Major Products Formed:

  • Oxidation: 3,4-Dichlorobenzoic acid, 3,4-dichlorophenyl ketone.

  • Reduction: 3,4-Dichlorophenyl alcohol, 3,4-dichlorophenyl amine.

  • Substitution: 3,4-Dichloroaniline, 3,4-dichlorophenol.

Scientific Research Applications

(3,4-Dichlorophenyl)(furan-2-yl)methanone:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3,4-Dichlorophenyl)(furan-2-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3,4-Dichlorophenyl)(furan-2-yl)methanone: can be compared to other similar compounds, such as:

  • 3,4-Dichlorophenyl acetate: Similar in structure but with an acetate group instead of a furan ring.

  • Furan-2-carboxylic acid: A simpler compound lacking the dichlorophenyl group.

  • 3,4-Dichlorobenzaldehyde: A related aldehyde without the furan ring.

Uniqueness: The presence of both the dichlorophenyl group and the furan ring in this compound gives it unique chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O2/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKKFDGBTBMMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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